molecular formula C25H20ClF3N4O2 B11671703 3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11671703
M. Wt: 500.9 g/mol
InChI Key: RBDFAHVXMFJVJK-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids to attach various substituents . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical properties.

Properties

Molecular Formula

C25H20ClF3N4O2

Molecular Weight

500.9 g/mol

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-N-naphthalen-1-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H20ClF3N4O2/c1-35-16-11-9-15(10-12-16)19-13-20(25(27,28)29)33-23(30-19)21(26)22(32-33)24(34)31-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19-20,30H,13H2,1H3,(H,31,34)

InChI Key

RBDFAHVXMFJVJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC=CC5=CC=CC=C54)Cl)N2)C(F)(F)F

Origin of Product

United States

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